Dichloro(3-methyl-2-butenylidene)bis(tricyclopentylphosphine)ruthenium(II)
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Overview
Description
Dichloro(3-methyl-2-butenylidene)bis(tricyclopentylphosphine)ruthenium(II) is a ruthenium-based organometallic compound with the empirical formula C35H62Cl2P2Ru and a molecular weight of 716.79 g/mol . This compound is known for its application in metathesis reactions, particularly in olefin metathesis, which is a powerful tool in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dichloro(3-methyl-2-butenylidene)bis(tricyclopentylphosphine)ruthenium(II) typically involves the reaction of ruthenium trichloride with tricyclopentylphosphine and 3-methyl-2-butenylidene . The reaction is carried out under an inert atmosphere, usually nitrogen or argon, to prevent oxidation. The reaction mixture is then heated to facilitate the formation of the desired ruthenium complex .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves stringent control of reaction conditions, including temperature, pressure, and inert atmosphere, to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
Dichloro(3-methyl-2-butenylidene)bis(tricyclopentylphosphine)ruthenium(II) primarily undergoes metathesis reactions, including:
Olefin Metathesis: This reaction involves the exchange of alkylidene groups between alkenes, leading to the formation of new carbon-carbon double bonds.
Ring-Opening Metathesis Polymerization (ROMP): This reaction is used to produce polymers from cyclic olefins.
Common Reagents and Conditions
Common reagents used in these reactions include various alkenes and cyclic olefins. The reactions are typically carried out under inert atmosphere conditions to prevent oxidation and degradation of the catalyst .
Major Products
The major products formed from these reactions depend on the specific substrates used. In olefin metathesis, the products are typically new alkenes, while in ROMP, the products are polymers .
Scientific Research Applications
Dichloro(3-methyl-2-butenylidene)bis(tricyclopentylphosphine)ruthenium(II) has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of Dichloro(3-methyl-2-butenylidene)bis(tricyclopentylphosphine)ruthenium(II) involves the coordination of the ruthenium center with the alkylidene and phosphine ligands. This coordination facilitates the activation of alkenes, leading to the formation of new carbon-carbon bonds through metathesis reactions . The molecular targets and pathways involved include the interaction of the ruthenium center with the double bonds of alkenes, enabling the exchange of alkylidene groups .
Comparison with Similar Compounds
Similar Compounds
Grubbs Catalyst M103:
Grubbs 1st Generation Catalyst: This catalyst has a similar kinetic profile and is used in similar metathesis reactions.
Uniqueness
Dichloro(3-methyl-2-butenylidene)bis(tricyclopentylphosphine)ruthenium(II) is unique due to its specific ligand environment, which provides distinct reactivity and selectivity in metathesis reactions. The tricyclopentylphosphine ligands offer steric and electronic properties that influence the catalyst’s performance .
Properties
Molecular Formula |
C35H62Cl2P2Ru |
---|---|
Molecular Weight |
716.8 g/mol |
InChI |
InChI=1S/2C15H27P.C5H8.2ClH.Ru/c2*1-2-8-13(7-1)16(14-9-3-4-10-14)15-11-5-6-12-15;1-4-5(2)3;;;/h2*13-15H,1-12H2;1,4H,2-3H3;2*1H;/q;;;;;+2/p-2 |
InChI Key |
UCDVULRIJNJVEV-UHFFFAOYSA-L |
Canonical SMILES |
C[C](C)[CH][CH].C1CCC(C1)P(C2CCCC2)C3CCCC3.C1CCC(C1)P(C2CCCC2)C3CCCC3.Cl[Ru]Cl |
Origin of Product |
United States |
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